2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline
Description
2-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline is a substituted aniline derivative featuring a fluorine atom at the ortho position of the benzene ring and a 5-methylfuran moiety linked via a methylene (-CH2-) bridge. Its molecular formula is C12H12FNO, with a molecular weight of 205.23 g/mol (calculated). The compound’s structure combines the electron-withdrawing fluorine substituent with the electron-rich furan heterocycle, influencing its reactivity and physical properties.
Key synthetic routes include:
Properties
CAS No. |
908146-96-3 |
|---|---|
Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12FNO/c1-9-6-7-10(15-9)8-14-12-5-3-2-4-11(12)13/h2-7,14H,8H2,1H3 |
InChI Key |
AMLHMKCFJYVYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the reaction of 2-fluoroaniline with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom and other functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions tailored to promote the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives.
Scientific Research Applications
While specific applications of 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline are not detailed in the provided search results, the broader chemical context of similar compounds and their potential uses in pharmaceutical research can be explored.
Chemical Information
2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline has the molecular formula C12H12FNO and a formula weight of 205.2281832 . It is identified by the CAS number CB81693977 . ChemicalBook lists UkrOrgSynthesis Ltd. in Ukraine as a supplier .
Potential Applications Based on Analogous Compounds
The search results provide information on related compounds and their applications, which can give insight into the potential uses of 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline:
- Pyrimidine-based drugs: Pyrimidines are important in drug discovery for anti-infective and anticancer therapeutics . Reactions involving pyrimidines and anilines have been used to create molecules that inhibit EGFR phosphorylation and induce apoptosis in cancer cells .
- Adenosine receptor-associated diseases: Pyrazine compounds are used for treating diseases such as cancer (NSCLC, RCC, prostate cancer, or breast cancer), Parkinson's disease, epilepsy, cerebral ischemia, stroke, depression, cognitive impairment, HIV, ADA-SCID, AHF, chronic heart failure, COPD, or asthma .
Safety Information
While specific safety information for 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline was not found in the search results, information for a similar compound, 2-Fluoro-N-methylaniline, indicates potential hazards. 2-Fluoro-N-methylaniline is a combustible liquid that causes skin and eye irritation . It may also be harmful if swallowed or inhaled and may cause respiratory irritation . When handling this substance, it is advised to avoid heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn, and skin should be washed thoroughly after handling .
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom and the furan ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The position of substituents on the aniline ring and furan moiety significantly impacts electronic properties and reactivity:
Chloro analogs, while structurally similar, have higher molecular weights and altered solubility profiles .
Furan-Aniline Linkage Strategies
- Suzuki-Miyaura Coupling : Used in the synthesis of 4-methoxy-2-(5-methylfuran-2-yl)aniline (yield: 79%) .
- Reductive Amination : Applied to generate N-((2-nitrothiophen-3-yl)methyl)aniline derivatives, though competing oxidation pathways may occur .
Challenges in Heterocyclization
- highlights failed attempts to synthesize thieno-fused pyrazoles due to weak acidity of sp³ hybridized protons, underscoring the sensitivity of furan-aniline derivatives to reaction conditions .
Physical and Spectroscopic Properties
NMR Data
- 4-Methoxy-2-(5-methylfuran-2-yl)aniline : ¹H NMR signals at δ 6.58 (furan C-H) and δ 4.54 (NH2) .
- 2-Fluoro-N-(4-nitrophenyl)aniline : ¹H NMR signals at δ 8.55 (aromatic H) and δ 7.47 (NH) .
Hydrogen Bonding and Crystal Packing
- (E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline : X-ray studies reveal weak intermolecular hydrogen bonds (C-H···O) forming parallel chains . Similar packing likely occurs in the target compound.
Biological Activity
2-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline is C12H12FN. The presence of the fluoro group and the furan moiety contributes to its unique chemical properties, which may enhance interactions with biological targets.
Synthesis
The synthesis of 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline typically involves:
- Formation of the Aniline Derivative : Reaction of 5-methylfurfural with an appropriate amine to form the N-substituted aniline.
- Fluorination : Introduction of the fluorine atom, often achieved through electrophilic fluorination techniques using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Anticancer Properties
Research indicates that compounds similar to 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline exhibit notable anticancer activity. For instance, studies on structurally related compounds have shown their ability to inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Potential activity against pathogens | |
| Enzyme Interaction | Modulation of metabolic enzymes |
The biological activity of 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation : It could bind to various receptors, influencing cellular responses.
Case Studies
- Anticancer Screening : A study evaluated the efficacy of several furan-containing compounds against various cancer cell lines. Results indicated that those with a fluorine substituent demonstrated enhanced cytotoxicity compared to their non-fluorinated analogs, suggesting that 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline may similarly exhibit potent anticancer properties .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of furan derivatives, revealing that compounds with similar structures showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. This positions 2-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline as a candidate for further exploration in antimicrobial research.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of furan-containing compounds. The introduction of electron-withdrawing groups like fluorine has been shown to enhance biological activity by improving binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
